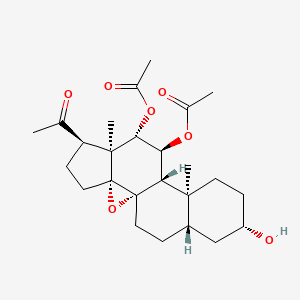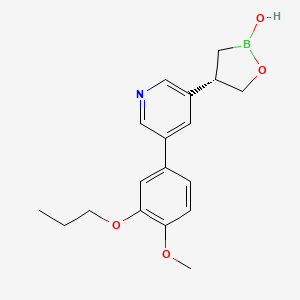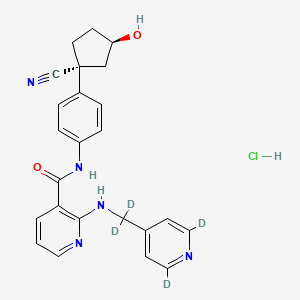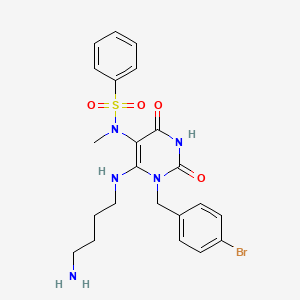
RmlA-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RmlA-IN-2 is a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme involved in the biosynthesis of L-rhamnose, a crucial component of bacterial cell walls. This compound has shown significant potential in affecting bacterial cell wall permeability, making it a promising candidate for antibacterial research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RmlA-IN-2 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) as starting materials. The reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), which facilitates the formation of dTDP-glucose .
Industrial Production Methods
Industrial production of this compound can be optimized by employing recombinant DNA technology to express the necessary enzymes in suitable microbial hosts. This method allows for the large-scale production of the compound under controlled fermentation conditions, ensuring high yield and purity .
化学反应分析
Types of Reactions
RmlA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
科学研究应用
RmlA-IN-2 has a wide range of scientific research applications, including:
作用机制
RmlA-IN-2 exerts its effects by inhibiting the activity of glucose-1-phosphate thymidylyltransferase (RmlA). This inhibition disrupts the biosynthesis of L-rhamnose, a critical component of the bacterial cell wall. By interfering with this pathway, this compound compromises the integrity of the bacterial cell wall, leading to increased permeability and ultimately, bacterial cell death . The molecular targets involved include the active site of RmlA and the associated biosynthetic enzymes .
相似化合物的比较
Similar Compounds
Similar compounds to RmlA-IN-2 include other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:
RmlA-IN-1: Another potent inhibitor with a slightly different molecular structure.
RmlA-IN-3: A newer compound with enhanced specificity and potency.
Uniqueness
This compound stands out due to its high potency and specificity in inhibiting glucose-1-phosphate thymidylyltransferase. Its unique molecular structure allows for effective binding to the enzyme’s active site, making it a valuable tool in antibacterial research and potential therapeutic applications .
属性
分子式 |
C22H26BrN5O4S |
|---|---|
分子量 |
536.4 g/mol |
IUPAC 名称 |
N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30) |
InChI 键 |
IAVMPVZGAIJJDC-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


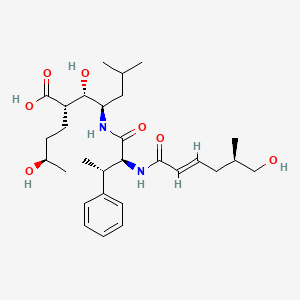

![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
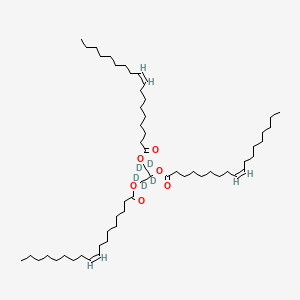
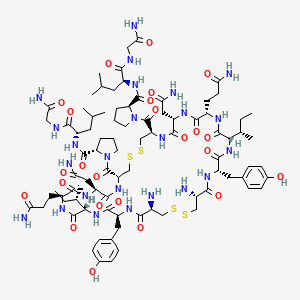
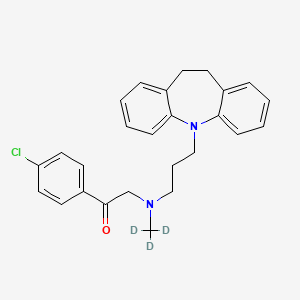
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
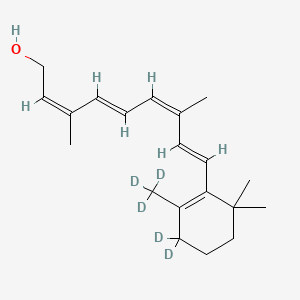
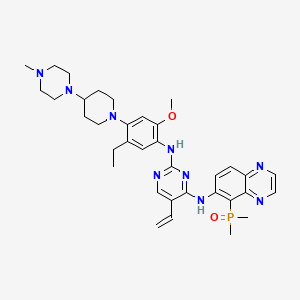
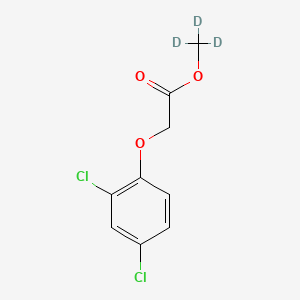
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
